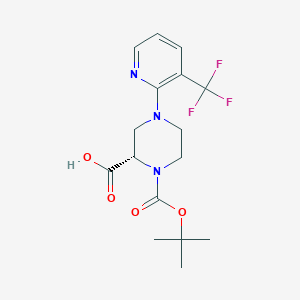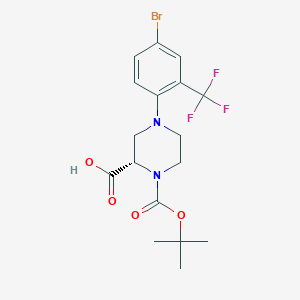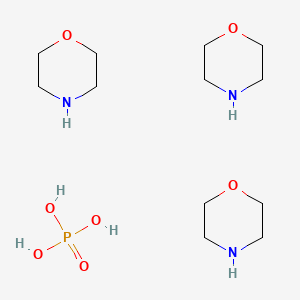
morpholine;phosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine is an organic chemical compound with the chemical formula O(C₂H₄)₂NH. It is a heterocycle featuring both amine and ether functional groups. Morpholine is a colorless liquid with a weak ammonia-like odor. Phosphoric acid, on the other hand, is a mineral acid with the chemical formula H₃PO₄. It is a colorless, odorless, and non-volatile liquid. The combination of morpholine and phosphoric acid can form various derivatives and complexes that have significant industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Morpholine is typically synthesized by the dehydration of diethanolamine with concentrated sulfuric acid. Another method involves the reaction of diethylene glycol and ammonia over a nickel catalyst at high temperatures and pressures .
Phosphoric acid is produced industrially by two main methods: the wet process and the thermal process. The wet process involves the reaction of sulfuric acid with phosphate rock, while the thermal process involves the burning of elemental phosphorus to produce phosphorus pentoxide, which is then hydrated to form phosphoric acid .
Industrial Production Methods
In industrial settings, morpholine is produced by the catalytic dehydration of diethanolamine using a silica-alumina catalyst at temperatures ranging from 190°C to 260°C . Phosphoric acid is produced on a large scale using the wet process, which is more economical and widely used compared to the thermal process .
Chemical Reactions Analysis
Types of Reactions
Morpholine undergoes various chemical reactions typical of secondary amines, including:
Oxidation: Morpholine can be oxidized to form morpholine N-oxide.
Reduction: It can be reduced to form secondary amines.
Substitution: Morpholine can undergo nucleophilic substitution reactions to form various derivatives.
Phosphoric acid is a versatile reagent that can participate in:
Esterification: Reacts with alcohols to form phosphate esters.
Neutralization: Reacts with bases to form phosphate salts.
Dehydration: Can dehydrate to form pyrophosphoric acid and metaphosphoric acid.
Common Reagents and Conditions
Oxidation of Morpholine: Common oxidizing agents include hydrogen peroxide and peracids.
Esterification of Phosphoric Acid: Typically involves alcohols and an acid catalyst.
Major Products
Morpholine N-oxide: Formed by the oxidation of morpholine.
Phosphate Esters: Formed by the esterification of phosphoric acid with alcohols.
Scientific Research Applications
Morpholine and its derivatives have a wide range of applications in scientific research:
Chemistry: Used as a solvent and a reagent in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Used in the formulation of drugs and as a pH adjuster in various pharmaceutical preparations.
Industry: Utilized as a corrosion inhibitor, in the production of rubber chemicals, and as an emulsifier.
Phosphoric acid is extensively used in:
Chemistry: As a catalyst and a reagent in various chemical reactions.
Biology: In the preparation of buffer solutions and as a nutrient in microbial culture media.
Medicine: As an acidulant in pharmaceutical formulations and as a dental etchant.
Industry: In the production of fertilizers, detergents, and food additives.
Mechanism of Action
Morpholine exerts its effects primarily through its amine functional group, which can participate in hydrogen bonding and nucleophilic substitution reactions. It can act as a base, forming morpholinium salts with acids .
Phosphoric acid acts as a proton donor in acid-base reactions and can form various phosphate esters and salts. It can also act as a dehydrating agent, facilitating the formation of anhydrides .
Comparison with Similar Compounds
Similar Compounds
Piperidine: Another six-membered heterocycle with a nitrogen atom, but lacks the ether oxygen present in morpholine.
Tetrahydrofuran: A five-membered ether ring, but lacks the nitrogen atom present in morpholine.
Sulfuric Acid: A strong mineral acid similar to phosphoric acid but with different chemical properties and reactivity
Uniqueness
Morpholine is unique due to its combination of amine and ether functional groups, which impart distinct chemical reactivity and solubility properties. Phosphoric acid is unique in its ability to form a wide range of phosphate esters and salts, making it highly versatile in various chemical and industrial applications .
Properties
CAS No. |
34668-73-0 |
|---|---|
Molecular Formula |
C12H30N3O7P |
Molecular Weight |
359.36 g/mol |
IUPAC Name |
morpholine;phosphoric acid |
InChI |
InChI=1S/3C4H9NO.H3O4P/c3*1-3-6-4-2-5-1;1-5(2,3)4/h3*5H,1-4H2;(H3,1,2,3,4) |
InChI Key |
VFEOWTNBQADBBD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1.C1COCCN1.C1COCCN1.OP(=O)(O)O |
Related CAS |
110-91-8 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


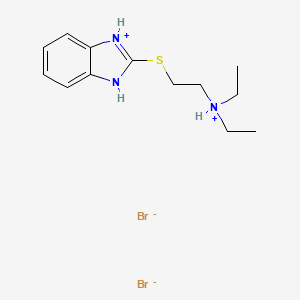
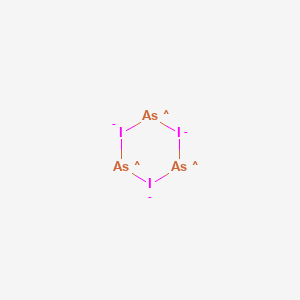
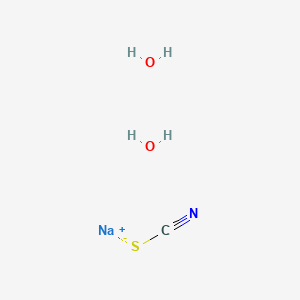
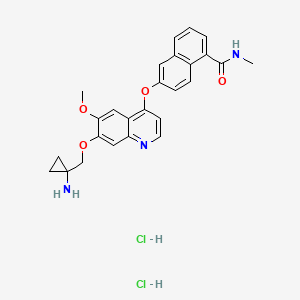
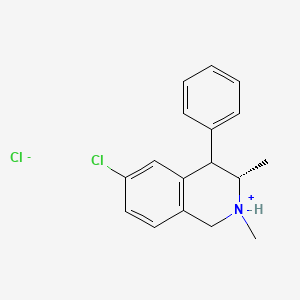
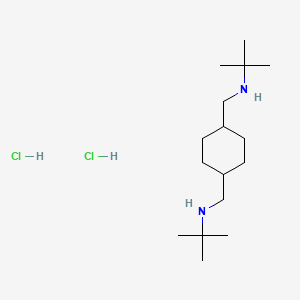
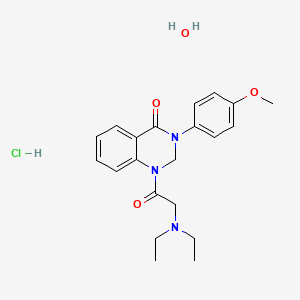
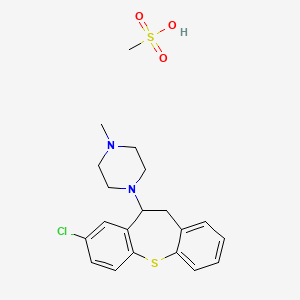
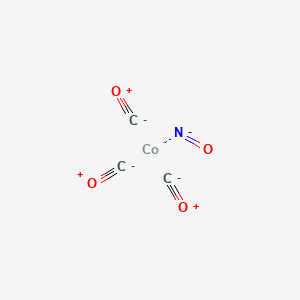
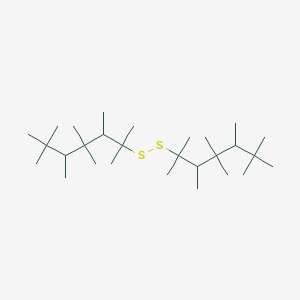

![(6R,7R)-3-[(acetyloxy)methyl]-8-oxo-7-[2-(thiophen-3-yl)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13735172.png)
